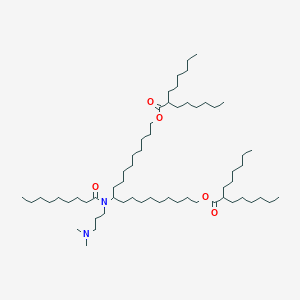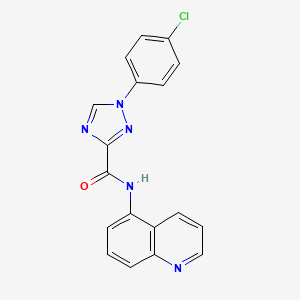
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its role as an ionizable cationic lipid. This compound is utilized in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is particularly significant in the field of drug delivery and vaccine development, including COVID-19 vaccines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, typically starting with the preparation of the nonanamido and nonadecane-1,19-diyl bis(2-hexyloctanoate) moieties. These are then coupled with the dimethylamino propyl group under controlled conditions. The reaction conditions often involve the use of organic solvents like chloroform and ethanol, and the reactions are carried out at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The compound is typically produced in bulk and stored under specific conditions to maintain its stability and efficacy .
化学反応の分析
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .
科学的研究の応用
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the delivery of genetic material into cells, facilitating gene editing and therapy.
Medicine: Integral in the development of lipid nanoparticles for mRNA and siRNA delivery, crucial for vaccine development and targeted drug delivery.
Industry: Utilized in the production of advanced materials and nanotechnology applications
作用機序
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles facilitate the delivery of genetic material into cells by merging with the cell membrane, releasing the encapsulated material into the cytoplasm. The molecular targets and pathways involved include the activation of the innate immune response and the modulation of gene expression .
類似化合物との比較
Similar Compounds
1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate: Another ionizable cationic lipid used in vaccine development and gene therapy.
Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: Similar in structure and function, used in lipid nanoparticle formation.
Uniqueness
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is unique due to its specific structure that allows for efficient encapsulation and delivery of genetic material. Its ionizable nature at physiological pH enhances its ability to merge with cell membranes, making it highly effective in drug delivery and vaccine applications .
特性
分子式 |
C61H120N2O5 |
|---|---|
分子量 |
961.6 g/mol |
IUPAC名 |
[10-[3-(dimethylamino)propyl-nonanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C61H120N2O5/c1-8-13-18-23-32-41-51-59(64)63(53-44-52-62(6)7)58(49-39-30-26-24-28-33-42-54-67-60(65)56(45-35-19-14-9-2)46-36-20-15-10-3)50-40-31-27-25-29-34-43-55-68-61(66)57(47-37-21-16-11-4)48-38-22-17-12-5/h56-58H,8-55H2,1-7H3 |
InChIキー |
JTXVHIZTAIQMQA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Biphenyl-4-yl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359968.png)


![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide](/img/structure/B13360004.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)


![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)
![13-(12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaen-13-yl)-12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,12,16,18,20,22-undecaene](/img/structure/B13360045.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)
![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)
